6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
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Overview
Description
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-C]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.
Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
- 6-Bromo-1H-benzimidazole
Uniqueness
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZSMCWXLMVHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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